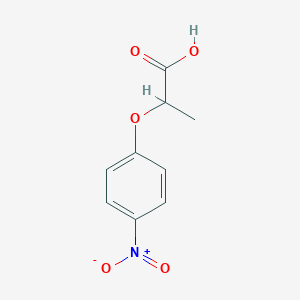

2-(4-Nitrophenoxy)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

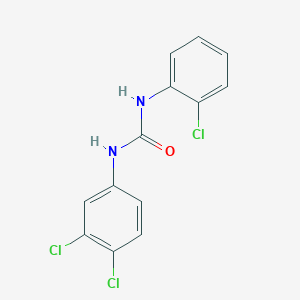

The synthesis of compounds related to 2-(4-Nitrophenoxy)propanoic acid involves multiple steps and reagents. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method demonstrated for the synthesis of ureas from carboxylic acids, showcasing the complexity of reactions involved in producing such compounds (Thalluri et al., 2014). Additionally, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the process of reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce intermediate compounds before achieving the target compound (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been characterized using various spectroscopic methods. For instance, conjugated polyene carbonyl derivatives of nitroxyl spin-labels were analyzed to determine their molecular structure and conformation, revealing detailed insights into their chemical nature (Mustafi et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can be complex, involving various mechanisms and intermediates. The photochemical properties of nitrophenols, for instance, are influenced by the presence of oxygen and specific reagents, demonstrating the reaction mechanisms these compounds can undergo (Vione et al., 2001).

Physical Properties Analysis

The physical properties of this compound derivatives, such as acidity constants, aqueous solubilities, and partition coefficients, are crucial for understanding their environmental behavior and interactions (Schwarzenbach et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound and related compounds, are studied to understand their potential applications and environmental impact. The reactivity of nitro-substituted phenolates, for instance, shows how modifications in the chemical structure can influence the overall properties of these compounds (Nandi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Phenol Photonitration : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite is influenced by dissolved oxygen and the presence of 2-propanol. This indicates potential applications in environmental chemistry and pollution studies (Vione et al., 2001).

Anti-inflammatory Activities : Phenolic compounds derived from Eucommia ulmoides Oliv., which include similar structures to 2-(4-Nitrophenoxy)propanoic acid, have shown anti-inflammatory activities. This suggests potential medicinal applications for structurally related compounds (Ren et al., 2021).

Phenoxy Herbicides Analysis : A method for determining phenoxy herbicides in water samples, including compounds similar to this compound, has been developed. This has implications for environmental monitoring and analysis (Nuhu et al., 2012).

Polybenzoxazine Synthesis : Phloretic acid, a compound structurally related to this compound, has been used for the synthesis of polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).

Toxicity and Degradability of Nitrophenols : Studies on the toxicity and degradability of nitrophenols in various systems provide insight into the environmental impact and biodegradability of related compounds, including this compound (Uberoi & Bhattacharya, 1997).

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Nitrophenoxy)propanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body. These factors need to be considered when studying the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYFEDUOOFSUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396680 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13794-10-0 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)